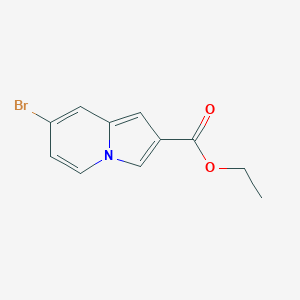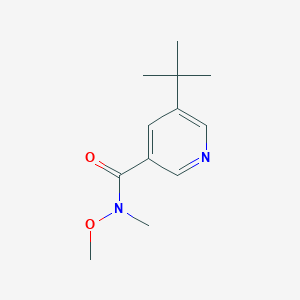
5-(tert-Butyl)-N-methoxy-N-methylnicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(tert-Butyl)-N-methoxy-N-methylnicotinamide: is an organic compound that belongs to the class of nicotinamides. Nicotinamides are derivatives of nicotinic acid (vitamin B3) and are known for their diverse biological activities. This compound features a tert-butyl group, a methoxy group, and a methyl group attached to the nicotinamide core, which can influence its chemical properties and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(tert-Butyl)-N-methoxy-N-methylnicotinamide typically involves the following steps:
Starting Material: The synthesis begins with nicotinic acid or its derivatives.
Introduction of tert-Butyl Group: The tert-butyl group can be introduced using tert-butyl chloride in the presence of a base such as potassium carbonate.
Methoxylation: The methoxy group is introduced using methanol and a suitable catalyst.
Methylation: The methyl group is introduced using methyl iodide in the presence of a base like sodium hydride.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods often use microreactor systems to introduce the tert-butyl group and other functional groups in a controlled manner .
Analyse Chemischer Reaktionen
Types of Reactions
5-(tert-Butyl)-N-methoxy-N-methylnicotinamide: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and methyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Oxidized derivatives of the nicotinamide core.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with different functional groups replacing the methoxy or methyl groups.
Wissenschaftliche Forschungsanwendungen
5-(tert-Butyl)-N-methoxy-N-methylnicotinamide: has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 5-(tert-Butyl)-N-methoxy-N-methylnicotinamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes involved in oxidative stress and inflammation.
Pathways Involved: It may modulate pathways related to cell signaling, apoptosis, and gene expression.
Vergleich Mit ähnlichen Verbindungen
5-(tert-Butyl)-N-methoxy-N-methylnicotinamide: can be compared with other similar compounds, such as:
tert-Butylhydroquinone: Known for its antioxidant properties.
tert-Butyllithium: Used in organic synthesis as a strong base.
tert-Butyl alcohol: A simple tertiary alcohol with various industrial applications.
Uniqueness
The uniqueness of This compound lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C12H18N2O2 |
|---|---|
Molekulargewicht |
222.28 g/mol |
IUPAC-Name |
5-tert-butyl-N-methoxy-N-methylpyridine-3-carboxamide |
InChI |
InChI=1S/C12H18N2O2/c1-12(2,3)10-6-9(7-13-8-10)11(15)14(4)16-5/h6-8H,1-5H3 |
InChI-Schlüssel |
DIPSIIQYRPXPSL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CN=CC(=C1)C(=O)N(C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


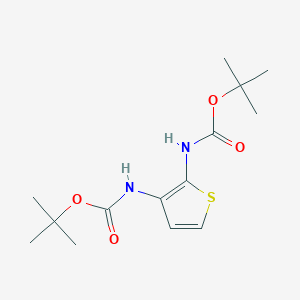
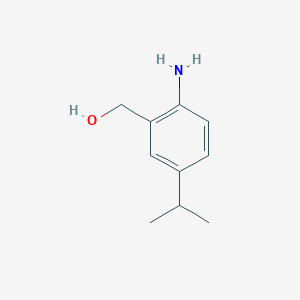


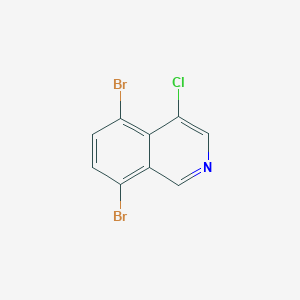
![8-Methoxy-3-methyl-6-nitro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13663669.png)
![6-Bromo-5-methyl-1H-imidazo[4,5-b]pyridine-2-carboxylic Acid](/img/structure/B13663673.png)
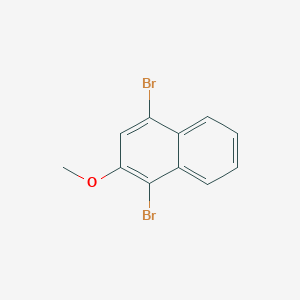
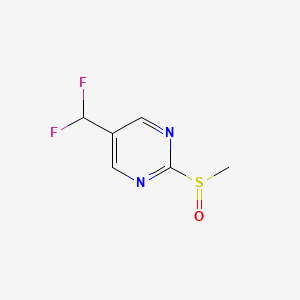
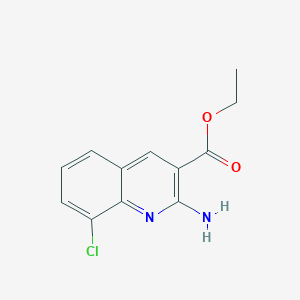
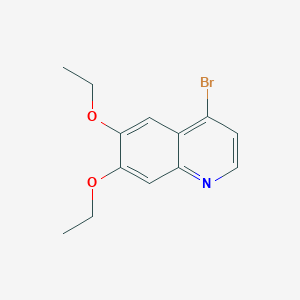
![2-(3-Bromophenyl)-6-fluoroimidazo[1,2-a]pyridine](/img/structure/B13663695.png)
